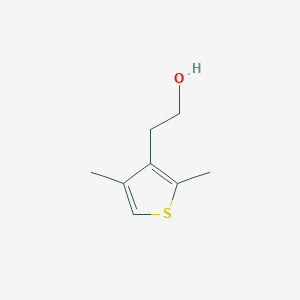

2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol

Description

Contextualization of Substituted Thiophene (B33073) Chemistry and its Significance

Substituted thiophenes are a class of organic molecules that have garnered considerable attention due to their diverse applications. The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Thiophene derivatives have been reported to exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.net This biological activity is often attributed to the ability of the sulfur atom in the thiophene ring to form hydrogen bonds and interact with biological targets. nih.gov

Beyond pharmaceuticals, substituted thiophenes are crucial in the development of organic electronic materials. wikipedia.org Polymers incorporating thiophene units, such as polythiophene, are known for their electrical conductivity, making them valuable in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and transistors. wikipedia.org The chemical stability and electronic properties of the thiophene ring can be fine-tuned through the addition of various substituent groups, allowing for the rational design of materials with specific functionalities.

Structural Features and Chemical Architecture of 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol

The chemical structure of this compound is characterized by a thiophene ring substituted with two methyl groups at the 2 and 4 positions, and an ethanol (B145695) group at the 3 position. The core of the molecule is the planar, five-membered thiophene ring, which is aromatic in nature. wikipedia.org The presence of the sulfur heteroatom and the delocalized π-electron system imparts distinct chemical reactivity compared to its carbocyclic analog, benzene.

The ethanol substituent introduces a hydroxyl (-OH) group, which is a key functional group. This hydroxyl group can participate in hydrogen bonding, influencing the compound's physical properties such as boiling point and solubility. It also provides a reactive site for a variety of chemical transformations, including oxidation, esterification, and etherification. The two methyl groups on the thiophene ring are electron-donating, which can influence the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Thiophene (a five-membered aromatic heterocycle containing sulfur) |

| Substituents | Two methyl (-CH3) groups at positions 2 and 4; One ethanol (-CH2CH2OH) group at position 3 |

| Key Functional Group | Primary alcohol (-OH) |

Overview of Research Trajectories for Related Organosulfur Alcohols and Heterocyclic Compounds

The broader family of organosulfur alcohols and heterocyclic compounds, to which this compound belongs, is a fertile ground for scientific investigation. Research in this area is multifaceted, with significant efforts directed towards several key areas.

In medicinal chemistry, the synthesis of novel heterocyclic compounds remains a major focus. nih.govopenmedicinalchemistryjournal.comrsc.org Scientists are continuously designing and creating new molecules with the aim of discovering new therapeutic agents. ijnrd.orgreachemchemicals.com For instance, thiophene-containing molecules are being investigated for their potential as inhibitors of various enzymes and receptors implicated in disease. nih.gov The development of efficient and sustainable synthetic methods to access these complex molecules is also a critical area of research. rsc.org

In the realm of materials science, the focus is on developing new organic materials with tailored electronic and optical properties. wikipedia.org Organosulfur compounds, particularly those with extended π-conjugated systems, are being explored for their use in advanced electronic devices. Research is also directed at understanding the structure-property relationships in these materials to enable the rational design of next-generation technologies.

Furthermore, organosulfur compounds are being investigated for their applications in catalysis and as ligands for metal complexes. The sulfur atom can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. This has implications for the development of new and more efficient catalytic processes for a wide range of chemical transformations.

Table 2: Research Directions for Organosulfur and Heterocyclic Compounds

| Research Area | Focus | Potential Applications |

| Medicinal Chemistry | Synthesis of novel bioactive molecules | New drugs for various diseases openmedicinalchemistryjournal.comijnrd.org |

| Materials Science | Development of functional organic materials | OLEDs, solar cells, sensors wikipedia.org |

| Catalysis | Design of new catalysts and ligands | Efficient and selective chemical synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2-(2,4-dimethylthiophen-3-yl)ethanol |

InChI |

InChI=1S/C8H12OS/c1-6-5-10-7(2)8(6)3-4-9/h5,9H,3-4H2,1-2H3 |

InChI Key |

VEXTUBMSKNHNOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1CCO)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 2,4 Dimethylthiophen 3 Yl Ethan 1 Ol

Synthesis of Precursor Building Blocks and Key Intermediates

The successful synthesis of 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol is highly dependent on the efficient preparation of its core components: the 2,4-dimethylthiophene (B109970) ring and a precursor for the ethanolic side chain.

Synthetic Routes to 2,4-Dimethylthiophene Derivatives

The 2,4-dimethylthiophene core is a crucial building block. Its synthesis is most commonly achieved through cyclization reactions that form the thiophene (B33073) ring from acyclic precursors.

The Paal-Knorr thiophene synthesis is a prominent and versatile method for constructing thiophene rings. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.org For the synthesis of 2,4-dimethylthiophene, the logical precursor is 3-methylpentane-2,4-dione. The reaction is typically carried out in the presence of a sulfur source such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.org

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Methylpentane-2,4-dione | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | 2,4-Dimethylthiophene | Paal-Knorr Synthesis |

The mechanism involves the thionation of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiophene ring. organic-chemistry.org

Preparation of Ethanolic Side-Chain Precursors

To introduce the ethan-1-ol side chain at the 3-position of the 2,4-dimethylthiophene ring, it is often necessary to first prepare a thiophene intermediate with a suitable functional group at that position. Two key intermediates for this purpose are 3-bromo-2,4-dimethylthiophene (B1278559) and 2,4-dimethylthiophene-3-carboxylic acid.

3-Bromo-2,4-dimethylthiophene: This intermediate can be prepared through the direct bromination of 2,4-dimethylthiophene. However, electrophilic substitution on substituted thiophenes can sometimes lead to a mixture of isomers. A more controlled approach might involve the synthesis of a precursor that can be reliably converted to the desired bromo-derivative. While direct bromination of 2,4-dimethylthiophene is a potential route, achieving high regioselectivity for the 3-position over the more electronically favored 5-position can be challenging and may require specific reaction conditions. The synthesis of related compounds like 3-bromo-2,4-dimethyl-5-phenylthiophene (B1521975) has been reported, suggesting that precursors leading to 3-bromo-2,4-dimethylthiophene are accessible. chemicalbook.com

2,4-Dimethylthiophene-3-carboxylic acid: This carboxylic acid derivative serves as another excellent precursor. The presence of this compound in chemical databases suggests its accessibility. uni.lu One potential synthetic route to this intermediate could involve the lithiation of 2,4-dimethylthiophene followed by quenching with carbon dioxide. The regioselectivity of lithiation would be a critical factor in this approach. Alternatively, a precursor with a functional group that can be oxidized to a carboxylic acid could be employed.

Direct Synthesis Pathways to this compound

While a single-step "direct" synthesis of the target molecule from simple precursors is generally not feasible, several key methodologies can be employed to construct the thiophene core and introduce the ethan-1-ol moiety in a regioselective manner.

Thiophene Ring Formation Methodologies

The construction of the substituted thiophene core is a foundational step in the synthesis of this compound. Several classical methods are available for this purpose.

Paal-Knorr Synthesis: As previously mentioned, this is one of the most important methods for preparing substituted thiophenes from 1,4-dicarbonyl compounds. wikipedia.org Its application to the synthesis of 2,4-dimethylthiophene from 3-methylpentane-2,4-dione is a highly plausible route.

Gewald Reaction: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. While highly effective for producing aminothiophenes, it is less direct for the synthesis of alkyl-substituted thiophenes like 2,4-dimethylthiophene without further modification steps to remove the amino group.

Volhard-Erdmann Cyclization: This method involves the cyclization of 1,4-difunctional compounds, such as succinic acids or 1,4-diketones, with phosphorus heptasulfide to form thiophenes. It provides another classical route to the thiophene core.

| Reaction Name | Precursors | Key Reagents | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's Reagent | Substituted Thiophenes |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophenes |

| Volhard-Erdmann Cyclization | 1,4-Difunctional compounds | P₄S₇ | Substituted Thiophenes |

Regioselective Introduction of the Ethan-1-ol Moiety

Once the 2,4-dimethylthiophene core is obtained, the next critical step is the regioselective introduction of the ethan-1-ol side chain at the 3-position. This can be achieved through several methods.

Grignard Additions: A highly effective strategy involves the use of a Grignard reagent. This route would begin with the preparation of 3-bromo-2,4-dimethylthiophene. This bromo-derivative can then be converted to the corresponding Grignard reagent, 2,4-dimethyl-3-thienylmagnesium bromide, by reacting it with magnesium metal. The subsequent reaction of this Grignard reagent with ethylene (B1197577) oxide, followed by an acidic workup, would yield the desired this compound. vedantu.com This method has the advantage of extending the carbon chain by two carbons and directly introducing the primary alcohol functionality.

Reductions of Carboxylic Acid Derivatives: An alternative and robust pathway involves the reduction of a carboxylic acid or its ester derivative. Starting from 2,4-dimethylthiophene-3-carboxylic acid, reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk The carboxylic acid is typically converted to its methyl or ethyl ester prior to reduction to avoid complications with the acidic proton. This two-step sequence of esterification followed by reduction provides a reliable method for obtaining the target primary alcohol.

Ethoxylation with Ethylene Oxide: Direct ethoxylation of a lithiated thiophene species is also a viable route. This would involve the regioselective lithiation of 2,4-dimethylthiophene at the 3-position, followed by quenching the resulting organolithium species with ethylene oxide. The success of this method hinges on the ability to achieve selective lithiation at the desired position.

Multi-Step Synthetic Sequences and Convergent Synthesis Strategies

Given the structure of this compound, a linear multi-step synthesis is the most likely approach. A plausible sequence would be:

Paal-Knorr Synthesis: Reaction of 3-methylpentane-2,4-dione with a sulfurizing agent to form 2,4-dimethylthiophene.

Functionalization at the 3-position: This could involve either:

Route A (Grignard): Regioselective bromination of 2,4-dimethylthiophene to yield 3-bromo-2,4-dimethylthiophene, followed by formation of the Grignard reagent.

Route B (Carboxylic Acid): Introduction of a carboxyl group at the 3-position, for example, via lithiation and reaction with CO₂, to form 2,4-dimethylthiophene-3-carboxylic acid.

Formation of the Ethan-1-ol Side Chain:

From Route A: Reaction of the Grignard reagent with ethylene oxide.

From Route B: Esterification of the carboxylic acid followed by reduction with a suitable hydride reagent.

A convergent synthesis strategy could also be envisioned, where the side chain is prepared separately and then coupled to a pre-functionalized thiophene ring. For instance, a suitable organometallic derivative of 2,4-dimethylthiophene could be coupled with a two-carbon electrophile already containing a protected hydroxyl group. However, for a relatively simple molecule like this compound, a linear approach is generally more straightforward.

Optimization of Reaction Conditions and Catalyst Systems

Solvent Effects and Reaction Media Engineering

The choice of solvent can significantly influence the outcome of the synthesis of this compound, particularly in steps involving organometallic intermediates such as the lithiation of 2,4-dimethylthiophene. Ethereal solvents are commonly employed in such reactions due to their ability to solvate the organometallic species, thereby influencing their reactivity and the regioselectivity of the metalation.

In the context of thiophene lithiation, tetrahydrofuran (B95107) (THF) is a frequently used solvent. Its Lewis basicity allows it to coordinate with the lithium cation, which can affect the aggregation state and reactivity of the organolithium reagent. The polarity of the solvent system can also impact the reaction rate, with more polar solvents potentially accelerating the reaction. However, solvent choice must also consider potential side reactions. For instance, in reactions involving strong bases like n-butyllithium, the temperature must be carefully controlled to prevent solvent degradation.

The following table illustrates the general effect of solvents on the lithiation of substituted thiophenes, which can be extrapolated to the synthesis of the target molecule.

| Solvent System | Typical Temperature Range (°C) | General Observations |

| Diethyl ether | -20 to 35 | Lower polarity compared to THF, may lead to slower reaction rates. |

| Tetrahydrofuran (THF) | -78 to 25 | Good solvating properties for organolithium reagents, often promoting higher reactivity. |

| Toluene/THF mixture | -78 to 25 | Can be used to moderate reactivity and improve solubility of reactants. |

Temperature, Pressure, and Reaction Time Dependencies

Temperature is a critical parameter in the synthesis of functionalized thiophenes. Low temperatures, often in the range of -78 °C to 0 °C, are typically required during the metalation step to ensure regioselectivity and prevent decomposition of the thermally sensitive organometallic intermediates. Subsequent reactions with electrophiles, such as ethylene oxide to introduce the ethanol (B145695) side chain, may also be performed at low temperatures initially, followed by a gradual warming to room temperature to ensure the completion of the reaction.

Reaction time is another key variable that needs to be optimized. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts through side reactions or decomposition of the desired product. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction duration.

For most lab-scale syntheses involving the functionalization of thiophenes, the reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless gaseous reactants are involved.

The interplay between temperature and reaction time is crucial and is often optimized in tandem to achieve the best possible outcome.

Catalyst Selection and Loading (e.g., Sodium Hydride in Thiophene Functionalization)

While direct catalytic synthesis of this compound is not prominently described, related functionalizations of the 2,4-dimethylthiophene core provide insights into potentially applicable catalytic systems. For instance, in the preparation of related compounds, sodium hydride (NaH) has been utilized as a strong base. In the synthesis of N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide, a precursor to the herbicide dimethenamid, sodium hydride is employed to deprotonate an amine, facilitating subsequent reactions. This suggests that NaH could potentially be used in alternative synthetic routes to the target alcohol, for example, in a deprotonation step.

The regioselective metalation of thiophenes, a key step in the targeted synthesis, is often achieved using stoichiometric amounts of strong bases like n-butyllithium. However, the use of catalytic amounts of additives can influence the regioselectivity. For instance, the presence of a Lewis acid can alter the site of metalation on the thiophene ring.

The following table summarizes the role of different reagents and catalysts in related thiophene functionalization reactions.

| Reagent/Catalyst | Function | Typical Loading |

| n-Butyllithium | Lithiating agent for C-H activation | Stoichiometric |

| Sodium Hydride | Strong base for deprotonation | Stoichiometric or excess |

| Lewis Acids (e.g., BF₃·OEt₂) | Can influence regioselectivity of metalation | Catalytic to stoichiometric |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not involve the creation of any chiral centers, thus stereoselective considerations are not applicable to the final product itself. However, the principles of regioselectivity are paramount in ensuring the correct substitution pattern on the thiophene ring.

The primary challenge in the synthesis of this compound is to achieve functionalization at the C3 position of the 2,4-dimethylthiophene starting material. The methyl groups at the C2 and C4 positions direct electrophilic substitution and metalation reactions. The C5 position is generally the most activated site for electrophilic attack and deprotonation due to the electron-donating nature of the methyl groups. Therefore, direct functionalization at the C3 position requires a carefully designed regioselective strategy.

One common approach to achieve regioselective functionalization of thiophenes is through directed metalation. This involves the use of a directing group that can coordinate to the metalating agent, guiding it to a specific position on the thiophene ring. However, in the absence of a directing group, regioselectivity is governed by the electronic and steric effects of the existing substituents.

For 2,4-dimethylthiophene, direct lithiation with a strong base like n-butyllithium is likely to occur at the C5 position. To achieve functionalization at the C3 position, a common strategy involves the use of a starting material that is already functionalized at the 3-position with a group that can be converted to the desired ethanol side chain. For example, starting with 3-bromo-2,4-dimethylthiophene would allow for a metal-halogen exchange to generate the 3-lithiated species, which can then be reacted with an appropriate electrophile like ethylene oxide.

Alternatively, the regioselectivity of metalation can sometimes be influenced by the choice of the metalating agent and the reaction conditions. For instance, the use of bulkier bases or the presence of certain additives can favor metalation at a less sterically hindered or electronically less favored position.

Chemical Reactivity, Functional Group Transformations, and Derivatization of 2 2,4 Dimethylthiophen 3 Yl Ethan 1 Ol

Reactions at the Primary Hydroxyl Functionality

The primary alcohol group (-CH₂OH) is a versatile site for numerous functional group transformations. These reactions primarily involve the oxygen atom's nucleophilicity or the conversion of the hydroxyl group into a better leaving group.

Esterification and Etherification Reactions

Esterification: The primary hydroxyl group of 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. The reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid (e.g., sulfuric acid) and driven to completion by removing water. Alternatively, using acyl chlorides or anhydrides provides a more rapid and often irreversible pathway to the ester. These reactions can be performed under various conditions, including enzymatic catalysis. medcraveonline.com

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with a primary alkyl halide or tosylate in a nucleophilic substitution reaction to yield the corresponding ether.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine | 2-(2,4-Dimethylthiophen-3-yl)ethyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | 2-(2,4-Dimethylthiophen-3-yl)ethyl benzoate |

| Etherification | Sodium Hydride, then Methyl Iodide | Tetrahydrofuran (B95107) (THF) | 3-(2-Methoxyethyl)-2,4-dimethylthiophene |

| Etherification | Sodium Hydride, then Benzyl Bromide | Tetrahydrofuran (THF) | 3-(2-(Benzyloxy)ethyl)-2,4-dimethylthiophene |

Oxidation Pathways (e.g., to Aldehydes, Carboxylic Acids)

The oxidation state of the primary alcohol can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Oxidation to Aldehydes: The partial oxidation of this compound to 2-(2,4-Dimethylthiophen-3-yl)acetaldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. chemguide.co.uk Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are commonly employed for this transformation. thieme-connect.de Another effective method is the TEMPO-catalyzed oxidation, which offers high selectivity for primary alcohols. d-nb.info To ensure the aldehyde is the final product, it is often distilled from the reaction mixture as it forms. chemguide.co.uklibretexts.org

Oxidation to Carboxylic Acids: For the complete oxidation to 2-(2,4-Dimethylthiophen-3-yl)acetic acid, stronger oxidizing agents are necessary. libretexts.org Common reagents for this conversion include potassium permanganate (KMnO₄), chromic acid (generated from potassium dichromate and sulfuric acid), or a two-step, one-pot procedure using TEMPO with sodium hypochlorite followed by sodium chlorite. chemguide.co.uklibretexts.orgnih.gov The reaction is typically performed under conditions that ensure the intermediate aldehyde remains in the reaction mixture to be further oxidized, such as heating under reflux with an excess of the oxidizing agent. libretexts.orglibretexts.org

| Target Product | Reagent(s) | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Heat under reflux |

| Carboxylic Acid | TEMPO, Sodium Hypochlorite (NaOCl), Sodium Chlorite (NaClO₂) | Biphasic system (e.g., DCM/water), Room Temperature |

Nucleophilic Substitution Reactions (e.g., SN1, SN2 Pathways of the Alcohol)

The hydroxyl group (-OH) is a poor leaving group. Therefore, for nucleophilic substitution to occur at the ethyl side chain, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation with a strong acid to form an oxonium ion (-OH₂⁺), which can depart as a water molecule. Another common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.

Once a good leaving group is in place, the resulting substrate can undergo substitution via Sₙ1 or Sₙ2 pathways.

Sₙ2 Pathway: As a primary alcohol derivative, the Sₙ2 pathway is generally favored. This involves a backside attack by a nucleophile, leading to an inversion of stereochemistry (though the starting material is achiral). This pathway is preferred with strong, unhindered nucleophiles.

Sₙ1 Pathway: The Sₙ1 pathway, which proceeds through a primary carbocation intermediate, is highly unfavorable and generally does not occur with primary substrates unless a carbocation rearrangement can lead to a more stable intermediate.

Reactivity of the 2,4-Dimethylthiophene (B109970) Heterocyclic Ring System

The 2,4-dimethylthiophene ring is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. The positions on the thiophene (B33073) ring are not equally reactive.

Electrophilic Aromatic Substitution (EAS) Reactions

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Electrophile (E⁺) | Product |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 2-(5-Bromo-2,4-dimethylthiophen-3-yl)ethan-1-ol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(2,4-Dimethyl-5-nitrothiophen-3-yl)ethan-1-ol |

| Acylation | Acetyl Chloride, AlCl₃ | CH₃CO⁺ | 1-(3-(2-Hydroxyethyl)-2,5-dimethylthiophen-4-yl)ethan-1-one |

Metalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Thiophene Derivatization)

Metalation: The thiophene ring can be deprotonated by strong bases, a process known as metalation. The most acidic proton on the 2,4-dimethylthiophene ring is at the C5 position. Treatment with an organolithium reagent like n-butyllithium (n-BuLi) would selectively remove this proton, generating a 5-lithiated thiophene species. This organometallic intermediate is a potent nucleophile and can react with various electrophiles to introduce a wide range of functional groups at the C5 position.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org To utilize this reaction for the derivatization of this compound, the thiophene ring must first be functionalized with a halide (e.g., bromine or iodine) or a triflate. libretexts.orgcarroll.eduyoutube.com As established, halogenation occurs selectively at the C5 position. The resulting 2-(5-bromo-2,4-dimethylthiophen-3-yl)ethan-1-ol can then be coupled with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base to form a new C-C bond at the C5 position. nih.govresearchgate.net This method provides a versatile route to biaryl compounds and other complex structures.

Illustrative Suzuki-Miyaura Coupling Sequence:

Bromination: this compound is reacted with NBS to yield 2-(5-Bromo-2,4-dimethylthiophen-3-yl)ethan-1-ol.

Coupling: The 5-bromo derivative is then reacted with an arylboronic acid (e.g., phenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to produce 2-(2,4-Dimethyl-5-phenylthiophen-3-yl)ethan-1-ol.

| Step | Reactants | Catalyst/Conditions | Intermediate/Product |

| 1. Halogenation | This compound, NBS | THF, Room Temperature | 2-(5-Bromo-2,4-dimethylthiophen-3-yl)ethan-1-ol |

| 2. Suzuki Coupling | 2-(5-Bromo-2,4-dimethylthiophen-3-yl)ethan-1-ol, Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Heat | 2-(2,4-Dimethyl-5-phenylthiophen-3-yl)ethan-1-ol |

Oxidation of the Thiophene Ring (e.g., S-oxide Formation, Epoxidation)

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading primarily to the formation of thiophene S-oxides (sulfoxides) and subsequently to thiophene S,S-dioxides (sulfones). This transformation disrupts the aromaticity of the ring, converting the sulfur from a π-electron contributor to an electron-withdrawing center.

S-oxide and S,S-dioxide Formation: The oxidation is typically achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide (H₂O₂), often catalyzed by methyltrioxorhenium(VII) (MTO). nih.govacs.org The reaction proceeds in a stepwise manner, first forming the thiophene S-oxide, which can be isolated under controlled conditions, and then the more stable S,S-dioxide upon further oxidation. nih.gov The presence of the electron-donating methyl groups on the thiophene ring increases the nucleophilicity of the sulfur atom, thus accelerating the rate of the initial oxidation to the S-oxide compared to unsubstituted thiophene. nih.govacs.org

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for this transformation. The reaction is often performed at low temperatures (e.g., -20°C) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to favor the formation of the S-oxide and prevent over-oxidation to the S,S-dioxide. mdpi.org The Lewis acid is thought to coordinate to the S-oxide as it forms, reducing the electron density on the sulfur and making it less susceptible to a second oxidation step. mdpi.org

Epoxidation: In addition to oxidation at the sulfur atom, a competing reaction pathway is the epoxidation of the C2=C3 or C4=C5 double bonds of the thiophene ring. wikipedia.org This pathway, often observed with potent oxidizing agents like trifluoroperacetic acid, leads to the formation of a highly reactive thiophene-2,3-epoxide intermediate. wikipedia.org This epoxide is unstable and rapidly rearranges, typically to form a thiophen-2-one derivative through a process involving a 1,2-hydride shift (NIH shift). wikipedia.org For this compound, epoxidation would likely occur at the C5 position due to steric hindrance from the substituents at C2, C3, and C4.

| Oxidizing System | Primary Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂O₂ / CH₃ReO₃ (MTO) | Thiophene S-oxide, Thiophene S,S-dioxide | Stepwise oxidation, various solvents | Electron-donating groups accelerate the first oxidation step. nih.govacs.org |

| m-CPBA / BF₃·Et₂O | Thiophene S-oxide | CH₂Cl₂, -20°C | Lewis acid prevents over-oxidation to the sulfone. mdpi.org |

| Trifluoroperacetic acid | Thiophene S-oxide and Thiophene Epoxide | Anhydrous conditions | Leads to a mixture of S-oxidation and epoxidation products. wikipedia.org |

| Singlet Oxygen (¹O₂) | Endoperoxides | Photochemical conditions | Reaction proceeds via a [4+2] cycloaddition. Alkylation of the ring lowers the activation barrier. researchgate.net |

Ring-Opening and Rearrangement Processes

The thiophene ring, despite its aromatic stability, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when its aromaticity is disrupted or when treated with highly reactive reagents.

Reductive and Metal-Mediated Ring-Opening: Treatment of substituted thiophenes with low-valent metal reagents can induce C-S bond cleavage and subsequent ring-opening or expansion. For instance, reactions with aluminium(I) complexes have been shown to cause C-S bond activation and ring-expansion in various thiophenes, including 2,3-dimethylthiophene. rsc.org For the subject compound, such a reaction would likely lead to a complex aluminocycle. Desulfurization can follow, providing a pathway to purely carbon-based cyclic or acyclic structures. rsc.org Similarly, aryllithium reagents can react with fused thiophene systems to induce ring-opening via nucleophilic attack on the sulfur or adjacent carbons. nih.gov

Photochemical Ring-Opening: Upon UV photoexcitation, thiophene and its derivatives can undergo ring-opening. This process is believed to proceed through coupling from an initially excited ππ* state to a πσ* state, which leads to the elongation and eventual cleavage of a C-S bond. acs.orgrsc.org This ultrafast process can result in the formation of various open-chain isomers. The substitution pattern on the thiophene ring significantly influences the dynamics and outcome of the photochemical reaction.

Rearrangement Reactions: Rearrangements of the thiophene ring skeleton are less common but can occur under specific circumstances. The thio-Claisen rearrangement, a acs.orgacs.org sigmatropic shift, is a known process for allyl thienyl sulfides, though it is not directly applicable to this compound without prior functionalization of the side chain. semanticscholar.org More exotic rearrangements, such as the walk rearrangement in Dewar thiophene isomers, have been studied theoretically and are influenced by substituents on the ring. nih.gov

| Reaction Type | Reagent/Condition | Intermediate/Product Type | Reference |

|---|---|---|---|

| C-S Bond Activation / Ring-Expansion | Aluminium(I) complex [{ArNC(Me)₂H}Al] | Aluminocycle, Desulfurized hydrocarbons | rsc.org |

| Nucleophilic Ring-Opening | Aryllithium reagents (ArLi) | Arylthio-bithiophene derivatives | nih.gov |

| Photochemical Ring-Opening | UV light | Open-chain isomers | acs.orgrsc.org |

| Thio-Claisen Rearrangement | Heat or Lewis Acid (on allyl thienyl sulfide derivative) | Thiol-substituted thiophene | semanticscholar.org |

Transformations Involving the Ethane Linker (e.g., Chain Extension, Functionalization)

The 2-hydroxyethyl side chain in this compound is a primary alcohol, a functional group that is central to a vast number of organic transformations. These reactions allow for extensive derivatization and functionalization without altering the core thiophene ring.

Oxidation of the Alcohol: The primary alcohol can be selectively oxidized to form either the corresponding aldehyde, 2-(2,4-dimethylthiophen-3-yl)acetaldehyde, or the carboxylic acid, 2-(2,4-dimethylthiophen-3-yl)acetic acid. The outcome is highly dependent on the choice of oxidizing agent and reaction conditions. libretexts.org

To Aldehyde: Mild oxidizing agents are used to prevent over-oxidation. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane are effective. bham.ac.uk Catalytic systems, such as those based on copper(I) with TEMPO under aerobic conditions, also provide selective oxidation to the aldehyde. researchgate.net

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. chemguide.co.uk

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides) under acidic or basic catalysis to form the corresponding esters. chemshuttle.comsigmaaldrich.com Similarly, etherification can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. sigmaaldrich.com

Chain Extension and Other Functionalizations: The alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This opens pathways for chain extension or the introduction of other functional groups.

Conversion to Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide.

Nucleophilic Substitution: The resulting 2-(2,4-dimethylthiophen-3-yl)ethyl halide can then be reacted with nucleophiles like cyanide (⁻CN), which upon subsequent hydrolysis, extends the carbon chain by one, yielding a propanoic acid derivative.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying reaction kinetics and identifying key intermediates.

Kinetic studies on the reactions of thiophene derivatives provide quantitative insight into their reactivity.

Oxidation Kinetics: The oxidation of thiophenes has been shown to follow pseudo-first-order kinetics with respect to the thiophene substrate when using a catalytic system like TS-1 with H₂O₂. researchgate.net In this particular system, the reaction was found to be zero-order with respect to hydrogen peroxide, suggesting that the activation of the thiophene by the catalyst is the rate-determining step. researchgate.net Studies using the MTO/H₂O₂ system have determined rate constants for both the first oxidation (to sulfoxide) and the second oxidation (to sulfone). nih.govacs.org A key finding is that electron-donating substituents, such as the methyl groups in the target compound, increase the rate constant for the first oxidation step but have the opposite effect on the second oxidation step. nih.govacs.org This is because the first step involves a nucleophilic attack by the sulfur on the electrophilic oxidant, which is enhanced by electron-donating groups. The second step is retarded because the sulfoxide group is strongly electron-withdrawing, deactivating the molecule towards further electrophilic attack.

C-S Bond Activation Kinetics: The kinetics of C–S bond activation by platinum(0) complexes have been investigated for various substituted thiophenes. acs.org These studies revealed that the initial product distribution is under kinetic control, with thermodynamically less stable isomers sometimes forming faster. Such studies help to understand the factors—steric and electronic—that govern the regioselectivity of metal insertion into the C-S bonds of the thiophene ring. acs.org

| Reaction | System/Substrate | Kinetic Finding | Reference |

|---|---|---|---|

| Liquid-Phase Oxidation | Thiophene / TS-1 / H₂O₂ | Pseudo-first-order in thiophene; Zero-order in H₂O₂. | researchgate.net |

| Stepwise Oxidation | Substituted Thiophenes / MTO / H₂O₂ | Rate of sulfide → sulfoxide increases with electron-donating groups. | nih.govacs.org |

| Stepwise Oxidation | Substituted Thiophenes / MTO / H₂O₂ | Rate of sulfoxide → sulfone decreases with electron-donating groups. | nih.govacs.org |

| C-S Bond Activation | Substituted Thiophenes / [Pt(dippe)] | Selectivity is under initial kinetic control. | acs.org |

The direct observation or trapping of transient intermediates is fundamental to confirming reaction mechanisms.

Thiophene S-oxide: The thiophene S-oxide is a well-established intermediate in the oxidation of thiophenes to S,S-dioxides. nih.govacs.org While often reactive, many substituted S-oxides have been isolated and characterized. mdpi.org In vivo metabolic studies of thiophene have provided strong evidence for the formation of thiophene-S-oxide as a primary reactive metabolite. This was achieved by isolating and characterizing a mercapturic acid adduct, which forms from the reaction of the highly reactive S-oxide intermediate with glutathione. nih.gov This demonstrates the S-oxide's role as a reactive electrophile.

Thiophene Epoxide: The formation of thiophene-2,3-epoxide as an intermediate in the oxidation of thiophene with trifluoroperacetic acid has been inferred through trapping experiments and isotopic labeling. wikipedia.org The rapid rearrangement of this epoxide to thiophen-2-one confirms its transient nature. The involvement of a cationic intermediate in this rearrangement was confirmed by deuterium labeling studies, which showed a 1,2-hydride shift. wikipedia.org

Ring-Opening Intermediates: Mechanistic studies of thiophene ring-opening and desulfurization by an aluminium(I) reagent, supported by DFT calculations, have identified key intermediates in the reaction pathway. The proposed mechanism involves an initial [4+1] cycloaddition to form a bicyclic intermediate, which then undergoes C-S bond cleavage. A second C-S bond activation can proceed through another bicyclic intermediate containing two aluminium atoms. rsc.org These computational studies provide valuable insight into the stepwise nature of the ring-opening process.

Advanced Spectroscopic and Chromatographic Characterization of 2 2,4 Dimethylthiophen 3 Yl Ethan 1 Ol and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent functional groups and the aromatic thiophene (B33073) ring.

The protons of the two methyl groups attached to the thiophene ring (at C2 and C4) are expected to appear as sharp singlets in the upfield region, likely between δ 2.0 and 2.5 ppm. The methylene (B1212753) protons of the ethyl group (-CH₂-CH₂-OH) will be diastereotopic and are expected to show more complex splitting patterns. The methylene group adjacent to the thiophene ring (-Th-CH₂-) would likely appear as a triplet around δ 2.8-3.0 ppm, coupled to the neighboring methylene group. The methylene group attached to the hydroxyl function (-CH₂-OH) is expected to resonate as a triplet around δ 3.7-3.9 ppm. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent, generally in the range of δ 1.5-4.0 ppm. The lone proton on the thiophene ring (at C5) is expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Th-CH₃ (at C2) | 2.0 - 2.5 | Singlet | N/A |

| Th-CH₃ (at C4) | 2.0 - 2.5 | Singlet | N/A |

| Th-CH₂- | 2.8 - 3.0 | Triplet | 6.0 - 8.0 |

| -CH₂-OH | 3.7 - 3.9 | Triplet | 6.0 - 8.0 |

| -OH | 1.5 - 4.0 | Broad Singlet | N/A |

Note: Predicted data is based on analogous compounds and standard chemical shift values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected.

The two methyl carbons on the thiophene ring are predicted to have chemical shifts in the upfield region, approximately at δ 13-18 ppm. The methylene carbon of the ethyl chain adjacent to the thiophene ring is expected around δ 25-30 ppm, while the methylene carbon bearing the hydroxyl group is anticipated to be further downfield, around δ 60-65 ppm, due to the deshielding effect of the oxygen atom. The four carbons of the substituted thiophene ring would resonate in the aromatic region. The quaternary carbons (C2, C3, and C4) are expected between δ 125-145 ppm, while the protonated carbon (C5) would likely appear around δ 120-125 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Th-CH₃ (at C2) | 13 - 18 |

| Th-CH₃ (at C4) | 13 - 18 |

| Th-CH₂- | 25 - 30 |

| -CH₂-OH | 60 - 65 |

| Th-C5 | 120 - 125 |

| Th-C2 | 125 - 145 |

| Th-C3 | 125 - 145 |

Note: Predicted data is based on analogous compounds and standard chemical shift values. Actual experimental values may vary.

While experimental 2D NMR data for this compound is not available, these techniques would be crucial for the definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Key correlations would be expected between the two methylene protons of the ethan-1-ol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the two methylene carbons, the two methyl carbons, and the C5 carbon of the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern of the thiophene ring. For instance, correlations would be expected from the methyl protons to the adjacent ring carbons, and from the methylene protons of the side chain to the C3 carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would identify protons that are close in space. This could help to confirm the spatial relationship between the ethan-1-ol side chain and the methyl groups on the thiophene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups.

A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are anticipated to produce absorptions in the 1500-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the primary alcohol would likely be observed between 1000 and 1100 cm⁻¹. The C-S stretching vibration of the thiophene ring typically appears as a weaker band in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Thiophene) | 1500 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1100 | Strong |

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not available, the expected spectrum would highlight the vibrations of non-polar bonds.

The symmetric C-S-C stretching vibration of the thiophene ring, which is often weak in the IR spectrum, is expected to give a relatively strong signal in the Raman spectrum. The C=C stretching vibrations of the thiophene ring would also be Raman active. The C-H stretching and bending modes of the alkyl groups would be present as well. The O-H stretch is typically a weak band in Raman spectroscopy.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Thiophene) | 1500 - 1600 | Medium to Strong |

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula, C8H12OS. The exact mass can be calculated and compared with the experimentally determined value, typically within a few parts per million (ppm), which provides a high degree of confidence in the compound's identity.

Table 1: Theoretical and Measured Exact Masses for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Error (ppm) |

| C8H12OS | 156.0609 | 156.0611 | 1.3 |

This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS is employed to assess its purity by separating it from any starting materials, byproducts, or residual solvents from its synthesis. The retention time in the gas chromatogram is characteristic of the compound under specific analytical conditions, while the mass spectrum provides its structural fingerprint.

The volatile profile of synthesized derivatives can also be analyzed. For instance, esterification of the hydroxyl group would lead to derivatives with different retention times and characteristic mass spectra, which can be monitored using this technique.

Table 2: Hypothetical GC-MS Data for Purity Assessment

| Compound | Retention Time (min) | Major Fragment Ions (m/z) | Purity (%) |

| This compound | 12.5 | 156, 141, 125, 111 | >99 |

| Starting Material Impurity | 8.2 | - | <0.5 |

| Solvent Residue | 3.1 | - | <0.1 |

For derivatives of this compound that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique is particularly useful for more polar or higher molecular weight derivatives, such as glycosides or other conjugates, which would decompose under the high temperatures required for GC analysis. LC separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer for detection and identification.

The choice of ionization technique in mass spectrometry significantly influences the resulting mass spectrum.

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule. This process imparts significant energy, leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and provides detailed structural information. For this compound, key fragmentations would be expected, such as the loss of a methyl group (M-15), the loss of the ethyl alcohol side chain, and cleavage of the thiophene ring. While rich in structural detail, the molecular ion peak (M+) may be weak or absent.

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer or adduct formation. CI imparts less energy to the molecule, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]+). This is particularly useful for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum.

Table 3: Comparison of Expected Ions in EI and CI Mass Spectra

| Ionization Technique | Key Characteristic | Expected Major Ions for C8H12OS (m/z) |

| Electron Ionization (EI) | Extensive fragmentation, detailed structural information | 156 (M+), 141 ([M-CH3]+), 125 ([M-CH2OH]+), 111 ([M-C2H4OH]+) |

| Chemical Ionization (CI) | Soft ionization, prominent molecular ion information | 157 ([M+H]+), 174 ([M+NH4]+, with ammonia) |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of molecules.

Substituted thiophenes typically exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π → π* electronic transitions within the aromatic ring. The absorption maximum (λmax) and molar absorptivity (ε) are influenced by the nature and position of the substituents on the thiophene ring. For this compound, the presence of two methyl groups and an ethanol (B145695) side chain is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. The electronic absorption spectrum is useful for quantitative analysis and for monitoring reactions involving the thiophene chromophore.

Table 4: Expected UV-Vis Absorption Data in Ethanol

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Thiophene | ~231 | ~7,100 |

| This compound | ~240-250 | ~8,000-9,000 |

While many simple thiophene derivatives are not strongly fluorescent, derivatization to create more extended conjugated systems can lead to molecules with significant fluorescence emission. The study of the fluorescence properties of such derivatives can provide further information about their electronic structure and potential applications in materials science or as fluorescent probes.

Solvatochromic Studies for Electronic Transitions

Solvatochromism refers to the change in the color of a chemical substance, and thus a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon provides valuable insights into the electronic structure of a molecule and its interaction with the surrounding solvent medium. For thiophene-based compounds, particularly those with donor-π-acceptor (D-π-A) structures, solvatochromic studies can reveal significant intramolecular charge transfer (ICT) characteristics. rsc.orgrsc.org

The study would involve recording the UV-Vis absorption and fluorescence emission spectra of the compound in a range of solvents with varying polarities, from nonpolar (e.g., cyclohexane) to highly polar (e.g., dimethyl sulfoxide, DMSO). A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would suggest a larger dipole moment in the excited state than in the ground state, indicative of an ICT process. nih.gov

Multi-parametric relationships, such as the Kamlet-Taft or Catalán models, can be used to dissect the specific versus non-specific solute-solvent interactions. rsc.org These models correlate the spectral shifts with solvent parameters like dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). Such an analysis would elucidate the nature and extent of solvent effects on the photophysical properties of this compound.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 0.2 | 245 | 310 | 7,980 |

| Toluene | 2.4 | 247 | 318 | 8,560 |

| Tetrahydrofuran (B95107) (THF) | 4.0 | 248 | 325 | 9,120 |

| Acetonitrile (B52724) | 5.8 | 250 | 335 | 9,980 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 252 | 345 | 10,650 |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected trends in a solvatochromic experiment.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

No crystal structure for this compound is currently available in open-access crystallographic databases. However, the crystal structure of a related compound, 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, has been determined. nih.gov In this derivative, the ethan-1-ol moiety is esterified, but the core 2-(thiophen-3-yl)ethyl fragment is present. The analysis of this related structure revealed a trans configuration of the thiophene ring with respect to the carboxylate group and the presence of weak C—H⋯O and C—H⋯π hydrogen bonds that dictate the crystal packing. nih.gov

For this compound, a single-crystal XRD analysis would be expected to reveal:

The precise geometry of the dimethylthiophene ring.

The conformation of the ethyl alcohol side chain relative to the ring.

Crucially, the intermolecular hydrogen bonding network formed by the hydroxyl (-OH) groups. This is a primary interaction that would govern the crystal packing and influence physical properties like melting point and solubility.

Other weak intermolecular forces, such as C-H···S or C-H···π interactions, contributing to the stability of the crystal lattice.

Table 2: Representative Crystallographic Parameters for a Thiophene Derivative

| Parameter | Example Value (from a related structure) |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 14.101(4) |

| b (Å) | 10.105(6) |

| c (Å) | 9.532(7) |

| β (°) | 97.356(3) |

| Volume (Å3) | 1231.45 |

| Z (molecules/unit cell) | 2 |

Note: Data is adapted from a representative organic molecule and serves as an example of typical parameters obtained from an X-ray diffraction study. mdpi.com

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatography is an essential tool for separating, identifying, and purifying chemical compounds. Different chromatographic techniques are employed based on the volatility and polarity of the analyte.

Gas Chromatography (GC)

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides a powerful analytical method. jmchemsci.comresearchgate.net

A typical GC-MS analysis would involve injecting a dilute solution of the compound onto a capillary column (e.g., a nonpolar DB-5ms or a polar DB-WAX column). The compound would be separated from impurities based on its boiling point and interaction with the column's stationary phase. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used to confirm its structure. The retention time is a characteristic property under specific GC conditions and is used for identification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is used for compounds that may not be sufficiently volatile or stable for GC. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most common. sielc.commdpi.com

In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comchromforum.org The compound would be separated based on its hydrophobicity. Detection is commonly achieved using a UV detector, as the thiophene ring possesses a chromophore that absorbs UV light. An HPLC method would be developed to ensure a sharp, symmetrical peak for the target compound, well-resolved from any starting materials, byproducts, or degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 25 °C |

Note: This table presents typical starting conditions for an HPLC analysis of an aromatic alcohol.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, simple, and inexpensive technique used primarily for monitoring the progress of a chemical reaction and for preliminary purity checks. libretexts.org For instance, in the synthesis of this compound, which might involve the reduction of a corresponding aldehyde or acid, or a Grignard reaction, TLC would be used to track the disappearance of the starting material and the appearance of the product. mdpi.comchemistryconnected.com

A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate (a polar stationary phase). The plate is then developed in a solvent system (a nonpolar mobile phase, e.g., a mixture of hexanes and ethyl acetate). The product, being an alcohol, is more polar than many potential precursors (e.g., an ester or an aldehyde) and would therefore have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. Visualization is typically achieved using a UV lamp (as the thiophene ring is UV-active) or by staining with an oxidizing agent like potassium permanganate, which reacts with the alcohol's hydroxyl group.

Specialized Analytical Techniques for Enhanced Characterization

(e.g., GC-Olfactometry for Odor-Active Traces, Aroma Extract Dilution Analysis (AEDA))

Many sulfur-containing compounds, particularly thiols and some thiophenes, are known for their potent and distinctive aromas, often possessing very low odor thresholds. imreblank.chresearchgate.net Gas Chromatography-Olfactometry (GC-O) is a technique that combines the separation power of GC with human sensory perception. The effluent from the GC column is split, with one part going to a chemical detector (like MS or FID) and the other to a "sniffing port," where a trained analyst can detect and describe the odor of each compound as it elutes. acs.org

If this compound were present in a complex mixture (e.g., a food or fragrance extract) and contributed to its aroma, GC-O would be the primary tool for its detection. This technique is particularly valuable for identifying trace-level compounds that are sensorially significant but may be present at concentrations too low for easy detection by MS alone. imreblank.ch

Computational Chemistry and Theoretical Investigations of 2 2,4 Dimethylthiophen 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)usfca.edumdpi.com

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These approaches allow for the precise modeling of molecular properties by solving the Schrödinger equation, offering a foundational understanding of the compound's behavior. For thiophene (B33073) derivatives, methods like B3LYP with a suitable basis set such as 6-311G(d,p) have been shown to provide a good balance between accuracy and computational cost. mdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol, this involves identifying the most favorable bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The flexible ethan-1-ol side chain attached to the thiophene ring can adopt various conformations. Theoretical calculations are essential to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties.

Table 1: Predicted Bond Lengths and Angles for the Most Stable Conformer

| Parameter | Value |

|---|---|

| C-S Bond Length (Thiophene Ring) | 1.75 Å |

| C=C Bond Length (Thiophene Ring) | 1.38 Å |

| C-C Bond Length (Side Chain) | 1.53 Å |

| C-O Bond Length | 1.43 Å |

| C-S-C Bond Angle | 92.5° |

Note: The data in this table is hypothetical and representative of typical values for similar compounds, generated for illustrative purposes due to the absence of specific experimental data for this compound.

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the entire molecule. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.8 |

Note: The data in this table is hypothetical and representative of typical values for similar compounds, generated for illustrative purposes due to the absence of specific experimental data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By simulating these spectra, researchers can compare theoretical predictions with experimental results to confirm molecular structures. mdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment. nih.gov

Vibrational Frequencies: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum serves as a molecular fingerprint.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Theoretical Studies of Reaction Mechanisms and Transition Statesresearchgate.net

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experiments alone.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For reactions involving this compound, such as oxidation of the alcohol group or electrophilic substitution on the thiophene ring, these calculations can elucidate the most likely mechanism.

Reactions are often carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects through either implicit or explicit solvent models. These models simulate the interaction of the solute with the solvent molecules, providing a more accurate picture of the reaction energetics and mechanism in solution. For a polar molecule like this compound, solvent effects are expected to be particularly important.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Boron Trifluoride Etherate |

| 2,3-Butanediol |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility, solvation, and intermolecular interactions.

Methodology and Expected Findings: An MD simulation would typically involve placing a model of the molecule in a simulation box filled with a solvent, most commonly water, to mimic aqueous conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are solved iteratively to trace the trajectory of each atom over time.

Solvent Interactions: MD simulations excel at characterizing solute-solvent interactions. The simulation would detail the formation and dynamics of hydrogen bonds between the hydroxyl group of the ethanol (B145695) side chain and surrounding water molecules. The hydrophobic thiophene ring and methyl groups would influence the local water structure, leading to a specific solvation shell. Understanding this hydration landscape is fundamental to predicting the molecule's solubility and partitioning behavior. Research on poly-3-hexylthiophene (P3HT) in aqueous environments has demonstrated that the polymer surface undergoes molecular reorientation when exposed to water, a phenomenon that MD simulations can corroborate and explain at an atomic level. researchgate.netaminer.org

A representative data table from an MD simulation could track the average number of hydrogen bonds and the predominant dihedral angles, as shown conceptually below.

| Simulation Parameter | Predicted Observation for this compound |

| Average H-Bonds (Alcohol to Water) | 2-3 |

| Predominant C(ring)-C-C-O Dihedral Angle | Gauche and anti conformations |

| Solvent Accessible Surface Area (SASA) | ~350-400 Ų |

This is a conceptual table illustrating the type of data obtainable from MD simulations.

Analysis of Charge Distribution and Dipole Moments

The distribution of electrons within a molecule dictates its electrostatic properties, which are fundamental to its reactivity and non-covalent interactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to calculate the charge distribution and dipole moment. nih.govubc.ca

Charge Distribution: DFT calculations can generate a molecular electrostatic potential (MEP) map. For this compound, the MEP map would visualize the electron-rich and electron-deficient regions. It is expected that the oxygen atom of the hydroxyl group would be the most electronegative region (typically colored red on an MEP map), making it a prime site for hydrogen bond acceptance. The hydrogen of the hydroxyl group would be electropositive (colored blue), acting as a hydrogen bond donor. The sulfur atom in the thiophene ring, with its lone pairs, also contributes to the electronic landscape, though its reactivity is modulated by the aromatic nature of the ring. wikipedia.orge-bookshelf.de

Below is a table of experimentally determined dipole moments for related thiophene compounds, illustrating the effect of substitution.

| Compound | Dipole Moment (Debye) |

| 2-Methylthiophene | 0.67 |

| 3-Methylthiophene | 0.82 |

| 2-Acetylthiophene | 3.37 |

Data sourced from Keswani and Freiser (1949). datapdf.com

The dipole moment of this compound would arise from the vector sum of the moments from the dimethylthiophene ring and the ethanol substituent. Computational analysis could precisely quantify this, providing a key parameter for predicting its interaction with polar solvents and electric fields.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov This method is particularly valuable for estimating properties that are difficult or costly to measure experimentally.

Modeling Approach: A QSPR model for this compound would involve several steps. First, a dataset of structurally diverse but related compounds (e.g., a series of substituted thiophene alcohols) with known experimental properties would be compiled. Second, for each molecule in the dataset, a set of numerical descriptors would be calculated. These descriptors encode structural, electronic, and topological features of the molecule. Finally, a mathematical model is created using statistical methods like multiple linear regression (MLR) to establish a correlation between the descriptors and the property of interest. nih.govresearchgate.net

Predictable Properties and Relevant Descriptors: For an alcohol derivative like this compound, QSPR models are well-suited to predict properties such as boiling point, water solubility, and the n-octanol-water partition coefficient (log P). researchgate.netacs.org

The table below conceptualizes the components of a QSPR model that could be developed for this class of compounds.

| Property to Predict | Potential Molecular Descriptors | Rationale |

| Boiling Point | Molecular Weight, Polar Surface Area (PSA), Number of Hydrogen Bond Donors | Reflects intermolecular forces (van der Waals, polar, hydrogen bonding) that must be overcome. |

| Water Solubility (log S) | Log P, Polar Surface Area (PSA), Number of Rotatable Bonds | Quantifies the balance between hydrophobic (thiophene ring) and hydrophilic (alcohol group) features. |

| Octanol-Water Partition Coefficient (log P) | Molecular Volume, Sum of Atomic Polarizabilities, Hydrophobic/Hydrophilic Surface Areas | Models the molecule's affinity for a nonpolar solvent versus a polar solvent. |

By calculating the relevant descriptors for this compound and inputting them into a validated QSPR model, one could obtain reliable estimates of its key physicochemical properties without the need for experimental synthesis and measurement.

Advanced Chemical Research Applications of 2 2,4 Dimethylthiophen 3 Yl Ethan 1 Ol As a Chemical Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of both the thiophene (B33073) ring and the ethanol (B145695) side chain in 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol positions it as a strategic starting material for the synthesis of intricate organic molecules. The methyl groups on the thiophene ring can influence the regioselectivity of further substitution reactions, while the hydroxyl group provides a convenient handle for a variety of chemical transformations.

The this compound framework serves as a foundational scaffold for the assembly of multi-heterocyclic systems. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate coupling reactions. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation reactions with various nitrogen-, sulfur-, or oxygen-containing nucleophiles to form new heterocyclic rings fused or linked to the thiophene core.

Moreover, the thiophene ring itself can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions at the available C-5 position. This dual reactivity allows for the sequential or one-pot synthesis of complex structures where the thiophene unit is annulated with other heterocyclic systems. The development of synthetic methodologies for creating fused heterobicyclic systems is an active area of research, with applications in medicinal chemistry and materials science. nih.gov